Benzyl tert-butyl ethane-1,2-diyldicarbamate

Descripción general

Descripción

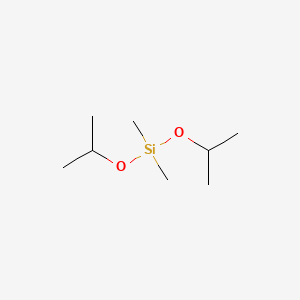

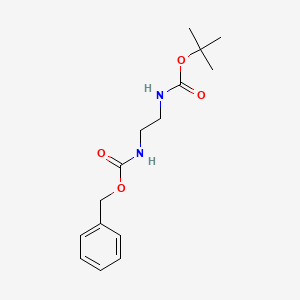

Benzyl tert-butyl ethane-1,2-diyldicarbamate is an organic compound with the molecular formula C15H22N2O4 . It is also known by its CAS number 77153-05-0 .

Synthesis Analysis

The synthesis of Benzyl tert-butyl ethane-1,2-diyldicarbamate involves several steps. One method involves treating tert-butyl (2-aminoethyl)carbamate with triethylamine and CbzCl in tetrahydrofuran . The reaction is stirred at room temperature for 10 hours, and the resulting white solid is purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of Benzyl tert-butyl ethane-1,2-diyldicarbamate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

Benzyl tert-butyl ethane-1,2-diyldicarbamate can undergo several chemical reactions. For instance, it can be converted to 2-(((benzyloxy)carbonyl)amino)ethanaminium chloride when treated with hydrogen chloride in methanol and ethyl acetate .Physical And Chemical Properties Analysis

Benzyl tert-butyl ethane-1,2-diyldicarbamate has a molecular weight of 294.35 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Oxidative Functionalization

Research by Zhou et al. (2013) demonstrates the utilization of tert-butyl peroxide for the oxidative 1,2-difunctionalization of activated alkenes, involving aryl C(sp(2))-H bonds and benzylic C(sp(3))-H bonds, which is crucial for the synthesis of functionalized oxindoles. This represents a novel organomediated strategy for alkene difunctionalization facilitated by Lewis acids, suggesting potential applications in organic synthesis and functional material development (Zhou et al., 2013).

Reaction with Isocyanide

Yavari et al. (2007) explored the reaction of tert-butyl isocyanide with benzylidene Meldrum's acids in the presence of ethane-1,2-diol or catechol, leading to the production of functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides. This study highlights the synthetic utility of these reactions in generating complex molecular structures, which can be valuable in the development of new pharmaceuticals or advanced materials (Yavari et al., 2007).

Synthesis of Peroxyacetals

Iwata et al. (2012) found that treating benzyl ethers with tert-butyl hydroperoxide and a catalytic amount of iron(III) acetylacetonate produced tert-butyl peroxyacetals via CH bond functionalization. This method, also applicable to ethylene acetals of unsaturated aldehydes to yield peroxyorthoesters, indicates the potential for creating novel organic peroxides, which could have implications in pharmaceutical synthesis and material science (Iwata et al., 2012).

Creation of N-(Boc) Nitrones

Guinchard et al. (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, suggesting their potential as valuable building blocks in organic synthesis (Guinchard et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSLPBOKBJBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327586 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl tert-butyl ethane-1,2-diyldicarbamate | |

CAS RN |

77153-05-0 | |

| Record name | NSC668025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.